N-Boc-2-(3'-Chlorophenyl)-L-glycine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-Boc-2-(3’-Chlorophenyl)-L-glycine is widely used in scientific research, including:

Mecanismo De Acción

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would depend on many factors. These can include its chemical structure, the route of administration, and the individual’s metabolic enzymes among others.

The compound’s action can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability of the Boc group can be affected by the pH of the environment .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-Boc-2-(3’-Chlorophenyl)-L-glycine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of N-Boc-2-(3’-Chlorophenyl)-L-glycine to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial for studying the function of specific proteases in various biological processes.

Cellular Effects

N-Boc-2-(3’-Chlorophenyl)-L-glycine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular metabolism and gene expression can provide insights into the role of specific proteins and pathways in cell function.

Molecular Mechanism

The molecular mechanism of N-Boc-2-(3’-Chlorophenyl)-L-glycine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For instance, it can inhibit proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in cellular processes, such as protein degradation and signal transduction. Additionally, N-Boc-2-(3’-Chlorophenyl)-L-glycine can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-2-(3’-Chlorophenyl)-L-glycine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N-Boc-2-(3’-Chlorophenyl)-L-glycine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of N-Boc-2-(3’-Chlorophenyl)-L-glycine can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, N-Boc-2-(3’-Chlorophenyl)-L-glycine can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-Boc-2-(3’-Chlorophenyl)-L-glycine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability and overall biochemical activity. Additionally, N-Boc-2-(3’-Chlorophenyl)-L-glycine can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of N-Boc-2-(3’-Chlorophenyl)-L-glycine within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of N-Boc-2-(3’-Chlorophenyl)-L-glycine within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

N-Boc-2-(3’-Chlorophenyl)-L-glycine exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins. This subcellular localization can impact the compound’s ability to modulate cellular processes and biochemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(3’-Chlorophenyl)-L-glycine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for N-Boc-2-(3’-Chlorophenyl)-L-glycine are similar to laboratory synthesis but are scaled up. The process involves the same protection of the amino group, followed by purification steps such as crystallization or chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-2-(3’-Chlorophenyl)-L-glycine undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid in dichloromethane.

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Deprotected Glycine Derivatives: Resulting from the removal of the Boc group.

Substituted Glycine Derivatives: Formed by replacing the chloro group with other functional groups.

Comparación Con Compuestos Similares

N-Boc-2-(3’-Chlorophenyl)-DL-glycine: A racemic mixture of the compound.

N-Boc-2-(3’-Bromophenyl)-L-glycine: Similar structure with a bromine atom instead of chlorine.

N-Boc-2-(3’-Fluorophenyl)-L-glycine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: N-Boc-2-(3’-Chlorophenyl)-L-glycine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions .

Propiedades

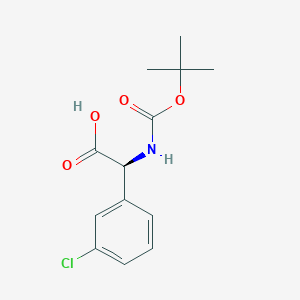

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428022 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217643-80-5 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1278026.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)